molecular formula C12H21N5O B7571241 N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide

N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide

Cat. No. B7571241
M. Wt: 251.33 g/mol
InChI Key: KTPFVQZKBCCBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepanes. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This compound has been shown to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it blocks the binding of benzodiazepines to the receptor, which in turn inhibits the activity of the receptor. The GABA-A receptor is a major inhibitory receptor in the brain, and its activity is modulated by benzodiazepines. By blocking the benzodiazepine site on the receptor, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 can help to elucidate the role of this receptor in various neurological processes.
Biochemical and physiological effects:
N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepines, and to block the development of tolerance to benzodiazepines. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been shown to reduce the severity of alcohol withdrawal symptoms in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in lab experiments is that it is a selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it can be used to investigate the specific role of this receptor in various neurological processes. However, one limitation of using N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 is that it is not suitable for use in human studies, as it has not been approved for medical use.

Future Directions

There are a number of future directions for research involving N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513. One area of interest is the role of the GABA-A receptor in the development of addiction. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce the reinforcing effects of alcohol in animal models, and it may have potential as a treatment for alcohol addiction. Another area of interest is the role of the GABA-A receptor in the development of anxiety disorders. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been shown to reduce anxiety-like behavior in animal models, and it may have potential as a treatment for anxiety disorders. Finally, N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 may have potential as a tool for investigating the role of the GABA-A receptor in various neurological disorders, such as epilepsy and schizophrenia.

Synthesis Methods

The synthesis of N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 involves the reaction of 2-imidazol-1-ylethylamine with 4-methyl-1,4-diazepane-1-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 in its pure form.

Scientific Research Applications

N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to be a useful tool in the investigation of the role of benzodiazepine receptors in the central nervous system. N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide 15-4513 has also been used to study the effects of alcohol on the brain and to investigate the mechanisms underlying alcohol withdrawal syndrome.

properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-4-methyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-15-5-2-6-17(10-9-15)12(18)14-4-8-16-7-3-13-11-16/h3,7,11H,2,4-6,8-10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPFVQZKBCCBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)NCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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